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Methyl 2-(3,5-difluorophenyl)propanoate

Cat. No.: B13207467
M. Wt: 200.18 g/mol
InChI Key: YSGLYLNWCKZSLT-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-difluorophenyl)propanoate (CAS 1248159-75-2) is a fluorinated organic ester with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a propanoate ester and a 3,5-difluorophenyl moiety, is commonly utilized in the preparation of more complex active molecules. For instance, research indicates its application in the synthesis of 3,5-disubstituted methylpyrazolo[1,5-a]pyrimidine-7-hydroxylic salts, a class of compounds investigated for their potential use as antimicrobial and antifungal agents . As a key intermediate, it enables researchers to explore new chemical spaces in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This information is synthesized from the cited sources and is provided for informational purposes only. For specific, detailed data and structural confirmation, please consult the original references.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B13207467 Methyl 2-(3,5-difluorophenyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 2-(3,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3

InChI Key

YSGLYLNWCKZSLT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

Synthesis and Chemical Transformations of Methyl 2 3,5 Difluorophenyl Propanoate

Synthetic Methodologies

The synthesis of Methyl 2-(3,5-difluorophenyl)propanoate can be achieved through various routes, starting from the corresponding carboxylic acid or by constructing the 2-arylpropanoate skeleton using coupling methods. The preparation of chiral variants requires specialized strategies to control the stereochemistry at the α-carbon.

Esterification and Coupling Reactions

A primary and direct method for the synthesis of this compound is the esterification of 2-(3,5-difluorophenyl)propanoic acid. This acid-catalyzed reaction, typically employing methanol (B129727) in the presence of a strong acid like sulfuric acid, is a standard procedure for converting carboxylic acids to their corresponding methyl esters.

Alternatively, the carbon framework can be constructed using methods such as the malonic ester synthesis. This approach involves the alkylation of a malonate ester, like diethyl malonate, with a 3,5-difluorobenzyl halide. The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation to yield the target 2-(3,5-difluorophenyl)propanoic acid, which can subsequently be esterified. askthenerd.comwikipedia.orgmasterorganicchemistry.com This method is versatile, allowing for the introduction of the aryl group onto the propanoic acid backbone. askthenerd.compearson.com

Another approach involves coupling reactions based on modifications of the Gomberg-Bachmann reaction, which can form aryl-aryl bonds from diazonium salts. wikipedia.orgmycollegevcampus.com While historically associated with low yields due to side reactions, modern variations offer improved efficiency for creating the aryl-propionate linkage. epo.org

Strategies for Chiral Induction and Resolution

Producing enantiomerically pure forms of this compound is crucial, as biological activity is often enantiomer-dependent. nih.govtandfonline.com Two main strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This is a common method for separating enantiomers. wikipedia.org

Diastereomeric Salt Formation: The racemic 2-(3,5-difluorophenyl)propanoic acid can be reacted with a chiral amine to form a pair of diastereomeric salts. wikipedia.orgnih.gov Due to their different physical properties, these salts can be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered and subsequently esterified. wikipedia.org

Kinetic Resolution: This technique involves the differential reaction rate of enantiomers with a chiral catalyst or reagent. For structurally similar 2-arylpropanoic acids, non-enzymatic kinetic resolution using a chiral acyl-transfer catalyst can effectively separate a racemic mixture. mdpi.comnih.gov In this process, one enantiomer of the carboxylic acid is preferentially esterified, allowing for the separation of the resulting chiral ester from the unreacted carboxylic acid enantiomer. mdpi.comresearchgate.net Enzymatic methods, using lipases for enantioselective esterification or hydrolysis, also provide a powerful tool for resolution. google.comfrontiersin.org

Comparison of Chiral Resolution Strategies
MethodPrincipleKey Reagents/CatalystsOutcome
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different solubilities.Chiral amines (e.g., 1-phenylethylamine)Separated diastereomeric salts, which are then converted back to pure enantiomers.
Kinetic ResolutionOne enantiomer reacts faster with a chiral catalyst or enzyme.Chiral acyl-transfer catalysts (e.g., (+)-benzotetramisole) or LipasesMixture of one enantiomer as an ester and the other as an unreacted acid.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more direct routes to chiral molecules, avoiding the inherent 50% loss of classical resolution.

Asymmetric Synthesis: This approach builds the chiral center stereoselectively. One powerful method is the asymmetric hydrogenation of a prochiral precursor, such as methyl 2-(3,5-difluorophenyl)acrylate, using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium). nih.govajchem-b.comub.edunih.gov This can provide high enantiomeric excess of the desired product. nih.gov Another strategy involves the asymmetric alkylation of chiral auxiliaries, such as Evans' oxazolidinones, which can be acylated with (3,5-difluorophenyl)acetyl chloride and then methylated with high diastereoselectivity before the auxiliary is cleaved to yield the chiral acid. tandfonline.comtandfonline.com

Dynamic Kinetic Resolution (DKR): This advanced method combines the features of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, offering significant advantages in yield and efficiency. rsc.org

Reaction Pathways and Derivatization

Once synthesized, this compound can undergo various chemical transformations targeting either the ester functional group or the aromatic ring.

Reactions of the Ester Moiety

The methyl ester group is a versatile functional handle for further derivatization.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-(3,5-difluorophenyl)propanoic acid, under either acidic or basic (saponification) conditions.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, 2-(3,5-difluorophenyl)propan-1-ol. masterorganicchemistry.comdavuniversity.org This reaction proceeds via nucleophilic acyl substitution by a hydride ion.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netmdpi.com Using a large excess of the new alcohol drives the equilibrium toward the desired product. masterorganicchemistry.com

Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by heating or by converting the amine into a more potent nucleophile. This pathway is useful for creating libraries of related compounds. nih.gov

Summary of Reactions at the Ester Moiety
ReactionReagent(s)Product
HydrolysisH₃O⁺ or NaOH/H₂OCarboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Alcohol
TransesterificationR'OH, H⁺ or R'O⁻New Ester (R' ester)
AmidationR'R''NH, heatAmide

Transformations of the Difluorophenyl Ring

The reactivity of the aromatic ring is heavily influenced by its substituents: the two electron-withdrawing fluorine atoms and the weakly activating alkyl group.

Electrophilic Aromatic Substitution (EAS): The two fluorine atoms are strongly deactivating substituents due to their inductive effect, making the ring less reactive towards electrophiles than benzene. libretexts.orglibretexts.org However, they are ortho, para-directors. The alkyl group at C1 is weakly activating and also an ortho, para-director. The combined effect directs incoming electrophiles to the C2, C4, and C6 positions. Substitution at C4 is sterically hindered by the adjacent propanoate group. Therefore, electrophilic substitution, while requiring harsh conditions, would likely occur at the C2 and C6 positions. masterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com In the 3,5-difluoro arrangement, the fluorine atoms are meta to each other, providing less activation than an ortho/para arrangement. masterorganicchemistry.com While challenging, substitution of a fluorine atom may be possible with very strong nucleophiles under forcing conditions, particularly if another strongly electron-withdrawing group is introduced onto the ring. researchgate.netbeilstein-journals.org

Exploration of Novel Chemical Reactivity

A thorough review of scientific databases and chemical literature reveals a significant gap in the documented novel chemical reactivity specifically for this compound. Research has broadly covered the synthesis and reactions of the wider class of 2-arylpropanoates, a group of compounds with significant interest in medicinal chemistry. Methodologies such as palladium-catalyzed cross-coupling reactions to form the aryl-alkane bond are well-established for this class of molecules. Similarly, the chemical transformations of the ester functional group, including hydrolysis, transesterification, and reduction, are fundamental and well-understood reactions in organic chemistry.

Furthermore, the fluorine substituents could potentially direct ortho-lithiation or other C-H activation reactions at the C2, C4, and C6 positions of the phenyl ring, opening avenues for further functionalization. The influence of these fluorine atoms on more complex transformations, such as participation in cycloaddition reactions or novel rearrangement pathways, remains an underexplored area of chemical research.

Despite these theoretical possibilities, specific, published research detailing such novel reactivity for this compound, including detailed research findings and data tables, is not currently available. The scientific community has yet to publish dedicated studies that explore these potential avenues of reactivity for this specific compound. Therefore, a detailed discussion, including data tables of research findings on the novel chemical reactivity of this compound, cannot be provided at this time.

Analytical and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For methyl 2-(3,5-difluorophenyl)propanoate, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR, supplemented by two-dimensional techniques like HSQC and HMBC, would offer a complete assignment of all proton and carbon signals and establish connectivity within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the proton signals are expected to appear in distinct regions corresponding to the different chemical environments. The aromatic protons on the difluorophenyl ring are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon of the ester group appearing significantly downfield. The carbons attached to the fluorine atoms will show characteristic splitting due to carbon-fluorine coupling.

Advanced 2D NMR Techniques

Predicted NMR Data for this compound

Due to the absence of experimentally acquired spectra in publicly available literature, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar structures.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CH₃ (propanoate) 1.5 - 1.7 Doublet J(H,H) = 7-8
CH (propanoate) 3.8 - 4.0 Quartet J(H,H) = 7-8
OCH₃ (ester) 3.6 - 3.8 Singlet -

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity
C=O 170 - 175 Singlet
C-F 160 - 165 Doublet
Aromatic CH 110 - 130 Multiplet
OCH₃ 50 - 55 Singlet
CH 40 - 45 Singlet

High-Resolution Mass Spectrometry (HRMS) in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. nih.gov

The molecular formula of this compound is C₁₀H₁₀F₂O₂. The calculated exact mass of the molecular ion [M]⁺˙ would be a key piece of information obtained from HRMS, allowing for unambiguous confirmation of the elemental composition.

Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group, or fragmentation of the propanoate side chain. The presence of the difluorophenyl ring would also lead to specific fragment ions.

Table 3: Predicted HRMS Data

Ion Predicted m/z Possible Formula
[M]⁺˙ 200.0649 C₁₀H₁₀F₂O₂
[M - OCH₃]⁺ 169.0516 C₉H₇F₂O
[M - COOCH₃]⁺ 141.0567 C₉H₈F₂

Vibrational and Electronic Spectroscopy Applications

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O stretching of the ester, the aromatic C=C stretching, and the C-F stretching vibrations. For methyl propanoate, a strong C=O stretching vibration absorption occurs in the wavenumber region of 1750 to 1735 cm⁻¹, while C-O stretching vibrations are observed between 1200 and 1170 cm⁻¹. docbrown.info C-H stretching vibrations typically appear in the 2975 to 2860 cm⁻¹ region. docbrown.info

Table 4: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester) 1735 - 1750 Strong
C-O (Ester) 1100 - 1300 Strong
C-F (Aromatic) 1100 - 1400 Strong
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-H (Aromatic) 3000 - 3100 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the aromatic ring. The presence of the difluoro substitution may cause a slight shift in the absorption maxima compared to the unsubstituted phenylpropanoate.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A column with a non-polar or medium-polarity stationary phase would likely be effective. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). Purity can be assessed by the presence of a single major peak and the absence of significant impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that can be used for both analytical and preparative purposes. For this compound, a reversed-phase HPLC method would be appropriate. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time and peak purity, as determined by a diode-array detector, would be used to assess the identity and purity of the compound.

Table 5: Proposed Chromatographic Conditions

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
GC 5% Phenyl Polysiloxane Helium Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Computational and Theoretical Investigations of Methyl 2 3,5 Difluorophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the foundation for understanding its stability, bonding, and reactivity.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Quantum chemical calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Detailed analyses using methods like Natural Bond Orbital (NBO) can quantify charge transfer interactions and decompose the total electronic energy into steric/electrostatic (Lewis) and hyperconjugative (non-Lewis) contributions, which govern molecular stability. umanitoba.ca The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. For Methyl 2-(3,5-difluorophenyl)propanoate, the electronegative fluorine and oxygen atoms are expected to create electron-rich regions, while the aromatic protons and methyl group protons would be relatively electron-poor.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bsu.by A smaller gap generally suggests higher reactivity. For this compound, the difluorophenyl ring is expected to significantly influence the energies of these frontier orbitals.

Table 1: Illustrative Electronic Properties Calculated for this compound

PropertyDescriptionPredicted Characteristic
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Primarily localized on the difluorophenyl ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Distributed across the aromatic ring and the carbonyl group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.Moderate gap, suggesting reasonable stability.
Dipole Moment Measure of the net molecular polarity.Non-zero due to the electronegative F and O atoms, contributing to intermolecular interactions.
Mulliken Charges Partial atomic charges.Negative charges on F and O atoms; positive charges on the carbonyl carbon and adjacent carbons.

Conformational Landscape and Energetics

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. The conformational landscape describes the potential energy of the molecule as a function of its dihedral angles. Identifying the lowest-energy conformers is crucial as they represent the most populated states of the molecule and dominate its observed properties.

For this compound, key rotations exist around the C(phenyl)-C(propanoate) bond and the C-C(O)O bond of the propanoate side chain. Theoretical calculations can map the potential energy surface by systematically rotating these bonds. mdpi.com These calculations often reveal several stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Studies on similar phenylpropanoic acid derivatives have shown that the propanoic acid side chain can adopt bent or extended conformations, with the final preference influenced by substituent effects. mdpi.com The introduction of two fluorine atoms on the phenyl ring likely alters the conformational preferences compared to a non-fluorinated analogue due to steric and electronic effects. DFT calculations are commonly employed to optimize the geometries of these conformers and calculate their relative energies. researchgate.net

Table 2: Hypothetical Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle C(aryl)-C-C=ORelative Energy (kJ/mol)Boltzmann Population (298 K)
Anti-periplanar (ap) ~180°0.00~75%
Syn-clinal (sc) / Gauche ~60°3.50~20%
Syn-periplanar (sp) ~0°10.00~5%

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (or small clusters) in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time based on classical mechanics and a predefined force field. nih.gov

An MD simulation for this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, methanol). The system is then allowed to evolve over time, tracking the trajectory of every atom. From these trajectories, various properties can be calculated. mdpi.com

This approach allows for the investigation of intermolecular interactions, such as hydrogen bonding between the ester's oxygen atoms and solvent molecules, or π-stacking interactions between the difluorophenyl rings of adjacent molecules. mdpi.com The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. mdpi.com MD simulations can also be used to predict macroscopic properties like diffusion coefficients and viscosity, offering a link between the molecular and bulk scales. molsimlab.com

Reaction Mechanism Predictions via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often too transient to be observed experimentally. arxiv.org For a compound like this compound, this could involve modeling its synthesis, hydrolysis, or thermal decomposition.

For instance, to study its alkaline hydrolysis, one could model the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Quantum chemical calculations can be used to locate the geometry of the transition state for this step and calculate its energy barrier (activation energy). mdpi.com By mapping the entire reaction coordinate, a complete energy profile can be constructed, from reactants to intermediates to products. mdpi.com This profile reveals the rate-determining step and provides a theoretical basis for the reaction's kinetics.

Computational studies on the decomposition of similar methyl esters have explored various potential pathways, including bond fission and complex rearrangements. researchgate.net For fluorinated aromatic compounds, reaction pathways can be influenced by the strong C-F bond, and potential side reactions like fluorine atom migration can be investigated. mdpi.com Proposed mechanisms for the formation of related esters often involve modeling the role of a catalyst, showing how it can lower activation barriers and stabilize key intermediates. mdpi.commdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Analysis of Structural Modulations for Functional Impact

The biological activity of 2-arylpropionic acid derivatives is highly dependent on their molecular structure. Key modifications and their expected impact, based on the broader class of profens, can be extrapolated to Methyl 2-(3,5-difluorophenyl)propanoate.

The Propionic Acid Moiety: The carboxylic acid group, or in this case, its methyl ester, is crucial for activity in profens. The presence of a carboxyl group is often important for broad-spectrum pharmacological activity. researchgate.net Esterification, as seen in the subject compound, can modulate pharmacokinetic properties, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. The α-methyl group on the propionic acid chain is a defining feature of profens and is essential for their characteristic anti-inflammatory activity. orientjchem.org

The Aromatic Ring: The nature and substitution pattern of the aryl group significantly influence potency and selectivity. In this compound, the phenyl ring is the core scaffold.

Substituents on the Aromatic Ring: The presence, position, and nature of substituents on the phenyl ring are critical determinants of biological activity. The 3,5-difluoro substitution pattern in the subject compound is of particular interest. Fluorine and trifluoromethyl groups are often incorporated into drug candidates to enhance metabolic stability and binding affinity. nih.govnih.gov The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.

Structural ModificationExpected Impact on ActivityRationale based on Profen SAR
Esterification of the Carboxylic AcidPotential for prodrug strategy, altered pharmacokineticsThe free carboxylate is often required for direct interaction with the target enzyme (e.g., COX).
Alteration of the α-Methyl GroupLikely decrease or loss of activityThe α-methyl group is a key feature for the anti-inflammatory activity of profens.
Modification of the 3,5-Difluoro SubstitutionSignificant change in potency and/or selectivityHalogen substitutions on the phenyl ring are known to modulate the activity of profens.
Introduction of Additional SubstituentsVariable effects depending on the nature and position of the substituentCan influence steric and electronic properties, affecting binding to the target.

Identification of Key Pharmacophoric Elements

A pharmacophore model for a class of compounds describes the essential steric and electronic features required for biological activity. For this compound, a putative pharmacophore can be constructed based on the well-understood requirements for profen-type molecules and the specific contributions of the difluorophenyl moiety.

The key pharmacophoric features would likely include:

An aromatic ring that serves as a central scaffold for hydrophobic interactions with the target protein.

A hydrogen bond acceptor/donor group (the carboxylate or ester) at a specific distance from the aromatic ring, which is critical for anchoring the molecule in the active site of the target.

A hydrophobic feature , the α-methyl group, which contributes to the binding affinity and proper orientation of the molecule.

Electron-withdrawing features , the two fluorine atoms on the phenyl ring, which can modulate the electronic landscape of the aromatic ring and potentially form specific interactions, such as halogen bonds or dipole-dipole interactions, with the target.

Pharmacophoric FeatureCorresponding Structural ElementPotential Role in Biological Activity
Aromatic RingPhenyl groupHydrophobic interactions with the binding site.
Hydrogen Bond Acceptor/DonorMethyl propanoate group (or resulting carboxylate)Ionic or hydrogen bonding interactions with key residues in the active site.
Hydrophobic Groupα-methyl groupEnhances binding affinity and contributes to correct positioning.
Electron-Withdrawing Groups3,5-Difluoro substituentsModulation of electronic properties and potential for specific interactions.

Rational Design Strategies for Analog Development

Based on the presumed SAR and pharmacophoric elements, several rational design strategies can be employed to develop analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic profiles.

Bioisosteric Replacement: The fluorine atoms could be replaced with other electron-withdrawing groups, such as chlorine or a trifluoromethyl group, to probe the electronic requirements at these positions. Similarly, the methyl ester could be replaced with other esters or amides to explore the impact on hydrolysis rates and formulation possibilities.

Scaffold Hopping: The phenylpropanoate core could be replaced with other scaffolds that maintain the relative spatial arrangement of the key pharmacophoric features. This could lead to the discovery of novel chemotypes with different intellectual property profiles.

Conformational Restriction: Introducing cyclic constraints into the molecule could lock it into a more bioactive conformation, potentially increasing potency and selectivity. This could involve cyclization of the propionate (B1217596) side chain or incorporating the phenyl ring into a larger, more rigid ring system.

Stereochemical Considerations in Molecular Recognition

The presence of a chiral center at the α-position of the propionic acid side chain is a critical aspect of the pharmacology of 2-arylpropionic acids. nih.govviamedica.pl These compounds exist as a pair of enantiomers, (R) and (S), which often exhibit different pharmacological and toxicological profiles. viamedica.pl

For the vast majority of profens, the (S)-enantiomer is the active inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. nih.gov However, a phenomenon known as metabolic chiral inversion can occur in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. viamedica.plviamedica.pl The extent of this inversion varies between different profens.

In the context of this compound, it is highly probable that its biological activity is also stereoselective. The (S)-enantiomer would be predicted to be the more active form, assuming a similar mechanism of action to other profens. The methyl ester functionality may also be subject to stereoselective hydrolysis by esterases in the body. Therefore, the synthesis and biological evaluation of the individual enantiomers would be a crucial step in the development of this compound.

EnantiomerExpected Biological Activity (based on Profens)Metabolic Fate
(S)-Methyl 2-(3,5-difluorophenyl)propanoateLikely the more active enantiomer.Hydrolysis to the active (S)-carboxylic acid.
(R)-Methyl 2-(3,5-difluorophenyl)propanoateLikely the less active enantiomer.Potential for in vivo chiral inversion to the (S)-enantiomer following hydrolysis.

Mechanistic Biological Investigations Academic Focus

Elucidation of Molecular Targets and Pathways

A fundamental step in understanding the pharmacological potential of any compound is the identification of its molecular targets. This process involves pinpointing the specific proteins, enzymes, or nucleic acids with which the compound interacts to elicit a biological response. Currently, there is no available data to suggest the specific molecular targets or the downstream signaling pathways that may be modulated by Methyl 2-(3,5-difluorophenyl)propanoate.

Enzyme Kinetic and Inhibition Studies

Enzyme kinetic studies are vital for characterizing the nature of a compound's interaction with an enzymatic target. These investigations determine whether a compound acts as an inhibitor or an activator and provide quantitative measures of its potency and mechanism of action. As the specific enzymatic targets of this compound are unknown, no kinetic or inhibition data has been reported.

Receptor Binding and Signal Transduction Analyses

For compounds that act on cellular receptors, binding assays are employed to measure the affinity and specificity of this interaction. Subsequent signal transduction analyses then unravel the cascade of intracellular events that follow receptor activation or blockade. In the case of this compound, there is no information available from receptor binding studies or analyses of its effects on signal transduction pathways.

Cellular Permeation and Intracellular Distribution Studies

The ability of a compound to cross cellular membranes and reach its intracellular target is a critical determinant of its biological activity. Cellular permeation and intracellular distribution studies provide insights into a compound's bioavailability and its localization within different cellular compartments. To date, no studies have been published that describe the cellular uptake or subcellular distribution of this compound.

Applications As Research Probes and Synthetic Precursors

Contributions to Scaffold Development in Chemical Biology

The development of molecular scaffolds is a crucial aspect of chemical biology and drug discovery. Aryl propionamide (B166681) and similar structures are recognized as valuable scaffolds. However, there is no specific mention of Methyl 2-(3,5-difluorophenyl)propanoate being used to develop new scaffolds for chemical biology research.

Utility in Methodological Development for Organic Synthesis

New methodologies in organic synthesis are often tested on a variety of substrates to prove their applicability. There is no evidence in the available literature to suggest that this compound has been used as a benchmark substrate or reagent in the development of new synthetic methods.

Future Perspectives and Unaddressed Research Questions

Exploration of Unconventional Synthetic Routes

The synthesis of chiral fluorinated compounds like Methyl 2-(3,5-difluorophenyl)propanoate presents considerable challenges, particularly in establishing the stereocenter adjacent to the fluorinated aromatic ring. nih.govmdpi.com Traditional methods often rely on multi-step sequences that may lack efficiency and stereoselectivity. Future research must pivot towards more innovative and sustainable synthetic strategies.

Unconventional routes that warrant investigation include:

Biocatalysis: The use of engineered enzymes, such as myoglobin-based catalysts, offers a promising green alternative for stereoselective synthesis. wpmucdn.comnih.gov These biocatalytic systems could potentially execute challenging transformations, such as asymmetric cyclopropanation or other carbene transfer reactions on derivatives, under mild conditions with high enantioselectivity. wpmucdn.comnih.gov

Transition-Metal Catalyzed C-H Activation: Direct C-H activation and functionalization represent a frontier in organic synthesis. cas.cn Developing catalytic systems (e.g., using palladium or copper) to directly introduce the propanoate moiety onto a 1,3-difluorobenzene (B1663923) precursor could drastically shorten the synthetic route, improving atom economy and reducing waste. cas.cnspringernature.com

Photoredox Catalysis: Light-mediated reactions provide novel pathways for bond formation. Exploring photoredox-catalyzed methods for generating the key carbon-carbon bond could offer access to the target molecule under mild conditions, potentially overcoming the limitations of traditional thermal methods.

Table 1: Comparison of Potential Synthetic Routes for Fluorinated Arylpropanoates
Synthetic StrategyKey FeaturesPotential AdvantagesUnaddressed Research Questions
Conventional Multi-Step SynthesisClassical resolution of racemic mixtures or use of chiral auxiliaries. mdpi.comWell-established procedures.Often low overall yield, poor atom economy, requires stoichiometric chiral reagents.
Asymmetric HydrogenationCatalytic hydrogenation of a corresponding acrylic acid precursor using a chiral catalyst. researchgate.netHigh enantioselectivity, catalytic.Substrate-specific catalyst development required; precursor synthesis can be complex.
BiocatalysisUse of engineered enzymes (e.g., lipases, engineered myoglobins) for kinetic resolution or asymmetric synthesis. wpmucdn.comnih.govHigh stereoselectivity, environmentally benign conditions, potential for gram-scale synthesis. nih.govEnzyme stability and scalability; identification of suitable enzymes for this specific substrate.
C-H Activation/FunctionalizationDirect introduction of the propanoate side chain onto the difluorinated aromatic ring via a transition-metal catalyst. cas.cnReduces step count, improves atom economy.Achieving regioselectivity and preventing side reactions; catalyst cost and sensitivity.

Integration with Advanced Screening Platforms

Identifying the biological potential of this compound and its future derivatives requires moving beyond traditional low-throughput assays. The integration of advanced screening platforms, particularly those leveraging the compound's fluorine atoms, is a critical next step.

¹⁹F-NMR Based Screening: The presence of fluorine provides a unique spectroscopic handle for high-throughput screening (HTS). dtu.dk ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment-based drug discovery because the ¹⁹F signal is highly sensitive to the local binding environment and there is no background signal from biological systems. researchgate.netnih.gov This allows for the rapid screening of large compound libraries against a biological target to identify binding interactions. adelphi.edueurekaselect.com

AI and Machine Learning Models: Artificial intelligence (AI) is revolutionizing drug discovery by enabling the analysis of vast datasets to predict molecular properties and biological activity. premierscience.comnih.gov Generative AI algorithms can design millions of virtual derivatives of the core scaffold, which can then be computationally screened for properties like binding affinity, metabolic stability, and potential toxicity. mit.edu This in silico approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. astrazeneca.comcam.ac.uk

Table 2: Advanced Screening Platforms for Exploring Bioactivity
PlatformTechnologyApplication for this compound DerivativesKey Advantage
¹⁹F-NMR ScreeningNuclear Magnetic Resonance SpectroscopyRapidly detect binding of fluorinated fragments/derivatives to target proteins. researchgate.netHigh sensitivity, low background noise, provides structural information on binding. dtu.dk
Virtual ScreeningComputational Docking & Molecular DynamicsScreen vast virtual libraries of derivatives against known protein structures to predict binding affinity. nih.govExtremely high throughput, low cost, explores vast chemical space.
AI-Powered Predictive ModelingMachine Learning, Graph Neural NetworksPredict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties before synthesis. premierscience.comastrazeneca.comPrioritizes candidates with favorable drug-like properties, reduces late-stage failures.
High-Throughput Cellular AssaysAutomated Microscopy, Flow CytometryAssess the phenotypic effect of compounds on cells in a massively parallel fashion.Provides data on biological function in a relevant cellular context.

Multidisciplinary Research Opportunities

The full potential of this compound can only be unlocked through collaborative, multidisciplinary research. The unique properties conferred by the fluorine atoms create opportunities at the interface of chemistry, biology, and materials science. nih.govelsevierpure.com

Chemical Biology and Medicinal Chemistry: A primary avenue is the development of a library of derivatives for probing biological systems. This involves collaboration between synthetic chemists to create new molecules and chemical biologists to screen them for activity against various targets (e.g., enzymes, receptors) implicated in disease.

PET Imaging: A significant opportunity lies in the synthesis of ¹⁸F-labeled analogues. The short half-life of the positron-emitting isotope ¹⁸F makes it ideal for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in both clinical diagnostics and drug development. nih.govpharmtech.com Developing an efficient method to introduce ¹⁸F into the molecule would require expertise from radiochemists and could lead to new diagnostic tools.

Materials Science: Organofluorine compounds are not limited to pharmaceuticals; they are integral to advanced materials. springernature.com Research collaborations with materials scientists could explore the potential of polymers or liquid crystals incorporating the 3,5-difluorophenylpropanoate moiety, investigating how its specific structure influences properties like thermal stability, dielectric constant, or hydrophobicity.

Challenges in Scalable Synthesis and Derivatization

Transitioning from a laboratory-scale synthesis to industrial production presents a distinct set of challenges, as does the creation of a diverse library of derivatives.

Scalable Synthesis: Key hurdles include the cost and handling of fluorinating reagents, the efficiency of catalytic systems on a large scale, and the stringent purification required to achieve high enantiomeric purity. cas.cnscirea.org Asymmetric synthesis of molecules with fluorine-containing stereogenic centers is notoriously difficult, and methods that work well on a milligram scale may fail to be economically viable or safe at the kilogram scale. nih.govscirea.org Achieving consistent, high optical purity is a major challenge that often requires expensive chiral catalysts or difficult purification steps. scirea.org

Derivatization: While derivatization of the methyl ester via hydrolysis to the carboxylic acid followed by amide coupling is standard, modifying other parts of the molecule is more complex. For instance, further functionalization of the aromatic ring is challenging due to the deactivating effect of the fluorine atoms and the risk of nucleophilic aromatic substitution. Strategies for late-stage functionalization that are tolerant of the existing groups are highly desirable but remain a significant synthetic challenge. pharmtech.com

Table 3: Key Challenges in Scalable Synthesis and Derivatization
AreaSpecific ChallengePotential Mitigation Strategy
Scalable SynthesisHigh cost and hazardous nature of fluorinating reagents. nih.govDevelop late-stage fluorination methods or use more abundant fluorine sources efficiently.
Achieving high stereoselectivity (>99% ee) on a large scale. scirea.orgDevelopment of more efficient and recyclable chiral catalysts; exploring continuous flow technologies. scirea.org
Purification and removal of catalyst/reagent residues.Crystallization-induced resolution; implementation of fluorous solid-phase extraction (F-SPE). nih.gov
DerivatizationInertness of the difluorinated aromatic ring to further substitution.Exploration of modern C-H activation protocols tailored for electron-deficient rings. cas.cn
Protecting group management during multi-step modifications.Design of synthetic routes that minimize the need for protection/deprotection steps; use of orthogonal protecting groups.

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